6-Isobutylpicolinonitrile
Description
6-Isobutylpicolinonitrile is a substituted picolinonitrile derivative featuring an isobutyl group (-CH2CH(CH2)2) at the 6-position of the pyridine ring. Picolinonitriles are aromatic nitriles with a pyridine backbone, widely utilized in pharmaceutical and agrochemical research due to their versatile reactivity and ability to act as intermediates in coupling reactions or functional group transformations. The isobutyl group confers steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity compared to smaller or polar substituents.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
6-(2-methylpropyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H12N2/c1-8(2)6-9-4-3-5-10(7-11)12-9/h3-5,8H,6H2,1-2H3 |
InChI Key |
AACNYUMZOSKSDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=CC=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isobutylpicolinonitrile typically involves the reaction of picolinonitrile with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 6-Isobutylpicolinonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Isobutylpicolinonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The isobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Isobutylpicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Isobutylpicolinonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the isobutyl group can enhance the compound’s hydrophobic interactions with lipid membranes, influencing its cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares 6-Isobutylpicolinonitrile with structurally related picolinonitrile derivatives, categorized by substituent type. Data from the evidence highlights key differences in molecular properties, synthesis, and applications.
Alkyl-Substituted Picolinonitriles
Comparison with 6-Isobutylpicolinonitrile:
- Lipophilicity: Isobutyl’s hydrophobic nature contrasts with the polar hydroxymethyl group, suggesting improved membrane permeability in biological systems compared to 6-(Hydroxymethyl)picolinonitrile.
Halogen-Substituted Picolinonitriles
Comparison with 6-Isobutylpicolinonitrile:
- Reactivity : Halogen substituents (Br, Cl) enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the isobutyl group may favor alkylation or hydrogenation pathways.
Amino/Hydroxy-Substituted Picolinonitriles
Comparison with 6-Isobutylpicolinonitrile:
- Solubility: Amino and hydroxy groups enhance aqueous solubility, contrasting with the hydrophobic isobutyl substituent.
- Biological Interactions: The amino group in 6-(Aminomethyl)picolinonitrile may facilitate hydrogen bonding in drug-receptor interactions, whereas the isobutyl group could enhance passive diffusion.
Functionalized Derivatives
Comparison with 6-Isobutylpicolinonitrile:
- Synthetic Utility: The acetyl group in 6-Acetylpicolinonitrile allows for ketone-specific reactions (e.g., reductions), while the isobutyl group may limit such transformations.
- Aromatic Interactions: The benzyloxy group in 6-(Benzyloxy)picolinonitrile could engage in π-π stacking, unlike the aliphatic isobutyl chain.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
